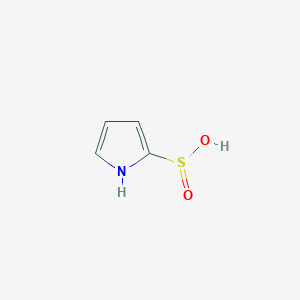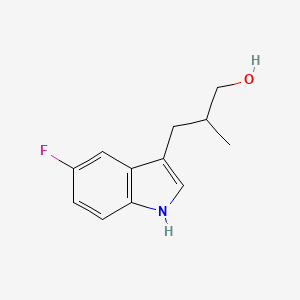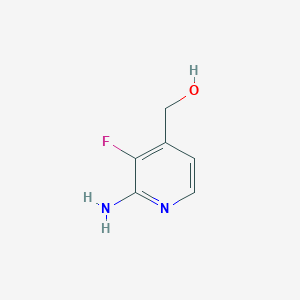
(2-Amino-3-fluoropyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-3-fluoropyridin-4-yl)methanol is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties due to the presence of a fluorine atom, which can significantly alter the electronic characteristics of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-fluoropyridin-4-yl)methanol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the pyridine ring. This can be achieved using reagents such as Selectfluor® under controlled conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-3-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Amino-3-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Used in the development of advanced materials with unique properties due to the presence of the fluorine atom
Mecanismo De Acción
The mechanism of action of (2-Amino-3-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of its effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoropyridin-4-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
- (3-Amino-4-fluoropyridin-2-yl)methanol
Uniqueness
(2-Amino-3-fluoropyridin-4-yl)methanol is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination can significantly alter the electronic properties and reactivity of the molecule, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H7FN2O |
|---|---|
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
(2-amino-3-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) |
Clave InChI |
KXGQAFRIVRKYLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1CO)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



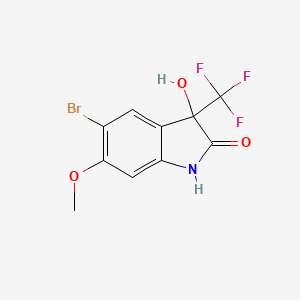
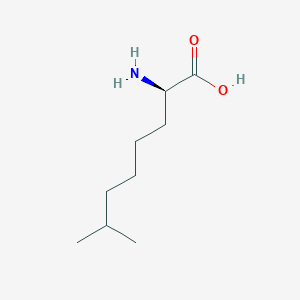

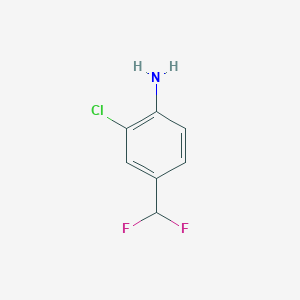
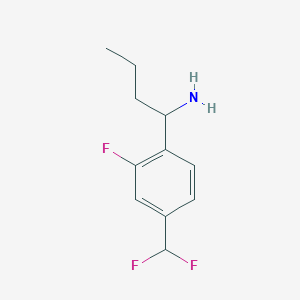
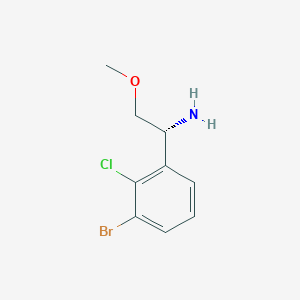
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)

